Regiochemistry in PROTAC Linker Design
In a 2025 study, a PROTAC (compound 5g) constructed using a 2,8-diazaspiro[4.5]decane linker demonstrated an oral bioavailability of 8.91% and significant degradation of EZH2 in AML cells [1]. While direct comparator data for regioisomers (e.g., 2,7-diazaspiro[4.5]decane) in the same PROTAC is unavailable, the study explicitly highlights that the 'rigid linker' provided by the 2,8-diazaspiro[4.5]decane scaffold was critical for achieving this oral PK profile and selective degradation, a key differentiation from more flexible or differently positioned linkers.
| Evidence Dimension | Oral Bioavailability of PROTAC |
|---|---|
| Target Compound Data | 8.91% (PROTAC compound 5g) |
| Comparator Or Baseline | Flexible alkyl/PEG linkers or regioisomeric spiro linkers (inferred) |
| Quantified Difference | Achievement of oral bioavailability for a spirocycle-based PROTAC |
| Conditions | EZH2-targeting PROTAC; MV4-11 AML cell line; in vivo PK study |
Why This Matters
This provides a validated, quantitative PK benchmark for PROTACs utilizing the 2,8-diazaspiro[4.5]decane core, which is essential for projects aiming for oral administration over less developable analogs.
- [1] Wei, W., et al. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry. 2025. View Source
